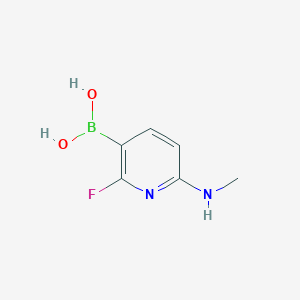

(2-フルオロ-6-(メチルアミノ)ピリジン-3-イル)ボロン酸

概要

説明

“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is a boron-containing compound . Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular formula of “(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is C6H8BFN2O2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

Boronic acids and their derivatives have been used in various chemical reactions. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

鈴木・宮浦クロスカップリング反応

“(2-フルオロ-6-(メチルアミノ)ピリジン-3-イル)ボロン酸”は、鈴木・宮浦クロスカップリング反応に使用できます。 これは、有機化学において炭素-炭素結合を形成するための重要な方法であり、医薬品、農薬、有機材料の合成によく用いられます .

センシングアプリケーション

ボロン酸は、ジオールやフッ化物イオン、シアン化物イオンなどの強いルイス塩基と相互作用するため、さまざまなセンシングアプリケーションに役立ちます。 均一系アッセイと不均一系検出システムの両方で利用できます .

パラジウム触媒による分子内アミノカルボニル化

この化合物は、パラジウム触媒による分子内アミノカルボニル化反応に使用でき、カルボニル化と環化を組み合わせたプロセスを通じて複雑な分子を形成します .

N-アリール化

銅アセチルアセトネートを触媒として使用すると、ボロン酸はN-アリール化プロセスに参加できます。 これは、多くの薬物に見られる一般的な構造である窒素含有複素環を構築するために不可欠な、C-N結合形成反応の一種です .

抗がん剤の合成

“(2-フルオロ-6-(メチルアミノ)ピリジン-3-イル)ボロン酸”などの化合物から誘導されるフッ素化ピリジンは、抗がん剤の合成における前駆体として使用されます。 それらのユニークな特性は、これらの薬物の薬理活性に貢献します .

環境への優しさ

さまざまなボロン酸を含む有機ホウ素試薬は、比較的安定で、容易に調製でき、一般的に環境に優しいことが知られています。 これは、グリーンケミストリーアプリケーションでの使用に適しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the process of oxidative addition, which occurs with formally electrophilic organic groups .

特性

IUPAC Name |

[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOLRKYVAVBWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)NC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693821 | |

| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909187-40-2 | |

| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

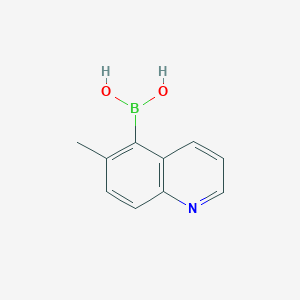

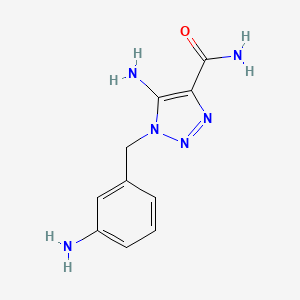

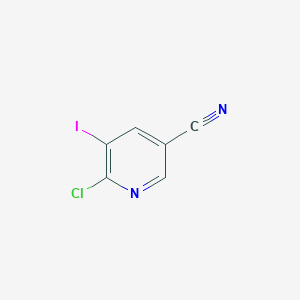

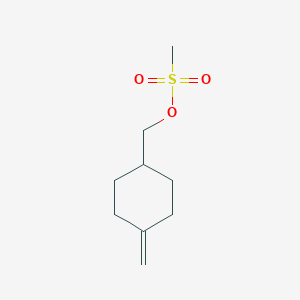

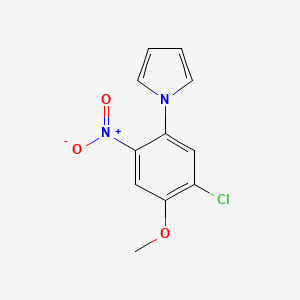

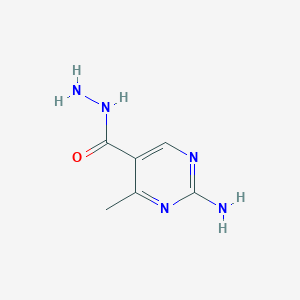

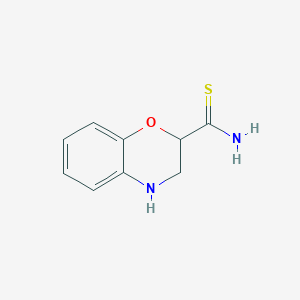

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)

![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)

![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)

![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)